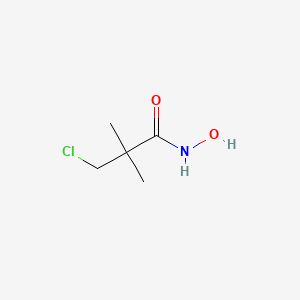
3-chloro-N-hydroxy-2,2-dimethylpropanamide
Cat. No. B1364577
Key on ui cas rn:
81778-06-5
M. Wt: 151.59 g/mol
InChI Key: LOBXXWMXAMOBAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04742176
Procedure details


A two liter resin kettle was equipped with two inlet tubes, a thermometer, stirring paddle, pH probes and a cooling jacket. A solution of hydroxylamine sulfate (264 g, 1.61 moles) and ethyl xanthic acid, potassium salt (0.5 g, 0.003 mole) in 700 ml of water was added to the kettle and the stirrer started. One of the inlet tubes was connected through a metering pump to a reservoir containing an aqueous 50% sodium hydroxide solution. The addition of base to the reaction mixture was regulated by an electronic pH meter/controller connected to the pump and pH probe and set for pH of 7.2. Aqueous base was delivered to the reactor until that pH was attained. The other inlet tube was connected through a metering pump to a reservoir containing 3-chloro-2,2-dimethylpropionyl chloride (286 g, 1.84 moles). The acid chloride was added to the reaction mixture during a period of 2.5 hours at a temperatue of 28° C., maintaining a pH of 7.2 by simultaneous addition of base. The reaction slurry was then vacuum filtered and the filter cake dried. The dried filter cake weighted 293 g. An aliquot of the filter cake was dissolved in a mixture of DMF and toluene. Analysis of the extract using GLPC indicated the yield of 3-chloro-N-hydroxy-2,2-dimethylpropanamide, based on the amount of 3-chloro-2,2-dimethylpropionyl chloride, was 85%.
[Compound]
Name
resin
Quantity
2 L
Type
reactant
Reaction Step One







[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers


|
REACTION_CXSMILES
|
S(O)(O)(=O)=O.[NH2:6][OH:7].C(OC(S)=S)C.[K].[OH-].[Na+].[Cl:17][CH2:18][C:19]([CH3:24])([CH3:23])[C:20](Cl)=[O:21]>O>[Cl:17][CH2:18][C:19]([CH3:24])([CH3:23])[C:20]([NH:6][OH:7])=[O:21] |f:0.1,4.5,^1:13|
|
Inputs


Step One
[Compound]
|
Name
|
resin
|
|
Quantity
|
2 L
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
264 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(O)O.NO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=S)S
|
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[K]
|
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
286 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(C(=O)Cl)(C)C
|
Step Five
[Compound]
|
Name
|
acid chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
a thermometer, stirring paddle, pH probes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
The addition of base to the reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining a pH of 7.2
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by simultaneous addition of base
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
vacuum filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filter cake dried
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The dried filter cake
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
An aliquot of the filter cake was dissolved in a mixture of DMF and toluene
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClCC(C(=O)NO)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
